![molecular formula C20H41ClN2 B14516269 1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 62634-14-4](/img/structure/B14516269.png)
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the alkylation of DABCO with a tetradecyl halide, such as tetradecyl chloride or tetradecyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting quaternary ammonium salt is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions, enhancing its utility in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complex Formation: Metal salts like copper(II) chloride or palladium(II) acetate are used to form complexes.
Major Products
The major products of these reactions include substituted DABCO derivatives, oxidized or reduced forms of the compound, and metal complexes that can be used in various catalytic processes.
科学研究应用
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride involves its high nucleophilicity and basicity. The compound can donate electron pairs to electrophilic centers, facilitating various chemical transformations. Its ability to form stable complexes with metal ions also enhances its catalytic activity in various reactions.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its high nucleophilicity and basicity.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Triethylenediamine (TEDA): Another name for DABCO, used interchangeably in some contexts.
Uniqueness
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in detergents and emulsifiers .
属性
CAS 编号 |
62634-14-4 |
|---|---|
分子式 |
C20H41ClN2 |
分子量 |
345.0 g/mol |
IUPAC 名称 |
1-tetradecyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C20H41N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-18-14-21(15-19-22)16-20-22;/h2-20H2,1H3;1H/q+1;/p-1 |
InChI 键 |
DDRGJXHGWUWUQJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



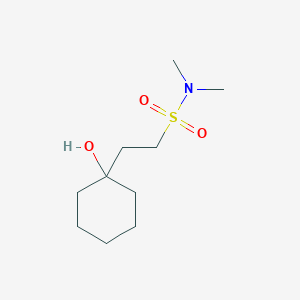
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

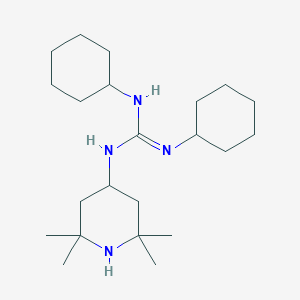
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
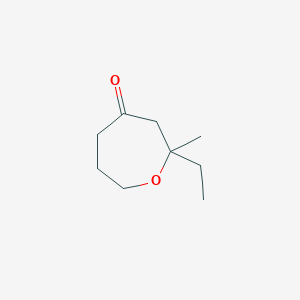
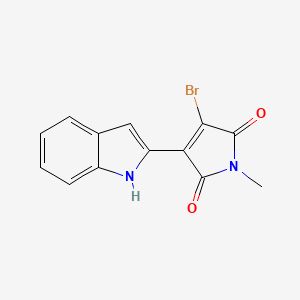
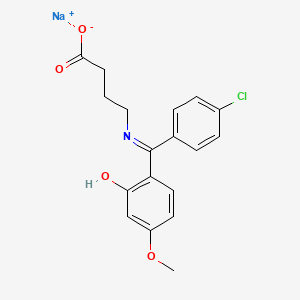
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)

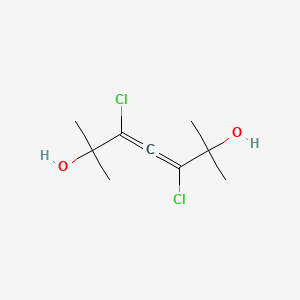
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)

